

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid suppliers and purity standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Cat. No.: B034575

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Technical Guide: (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid**, including a list of suppliers, established purity standards, and detailed analytical methodologies for quality assessment. This document is intended to assist researchers and professionals in sourcing and verifying the quality of this compound for scientific and drug development applications.

Suppliers and Purity Standards

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS No. 106973-37-9) is available from various chemical suppliers. The purity of the compound is a critical parameter for its application in research and development. The following table summarizes the available information on suppliers and their stated purity standards.

Supplier	CAS Number	Stated Purity	Additional Information
Sigma-Aldrich	106973-37-9	97%	Marketed under the Synthonix Corporation brand.
Hubei Aumei New Material Co., Ltd.	106973-37-9	99% min	-
Wuhan Monad Medicine Tech Co.,LTD.	106973-37-9	99%	-
Aladdin Scientific	106973-37-9	min 97%	-
Accela ChemBio Co Ltd	-	Not Specified	Contact for information. [1]

Analytical and Quality Control Protocols

Ensuring the purity and identity of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid** is crucial for reliable experimental outcomes. The following are detailed experimental protocols for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: YMC S5 ODS, 4.6 x 50 mm.[\[2\]](#)
- Mobile Phase: A gradient of 10-90% aqueous methanol containing 0.2% phosphoric acid.[\[2\]](#)
- Flow Rate: 4 mL/min.[\[2\]](#)

- Detection Wavelength: 220 nm.[2]
- Expected Retention Time: Approximately 1.82 minutes.[2]
- Procedure:
 - Prepare a standard solution of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid** of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
 - Prepare the sample solution by dissolving the material to be tested in the same solvent.
 - Set up the HPLC system with the specified column and mobile phase conditions.
 - Inject the standard solution to determine the retention time of the main peak.
 - Inject the sample solution.
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is essential to confirm the stereochemical identity and determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Chiralcel OJ-R, 150 x 4.6 mm, 5 µm.[2]
- Mobile Phase: A mixture of methanol and 0.2% aqueous phosphoric acid (50:50).[2]
- Flow Rate: 1 mL/min.[2]
- Detection Wavelength: 210 nm.[2]
- Expected Retention Time: Approximately 7.94 minutes for the (S)-enantiomer.[2]

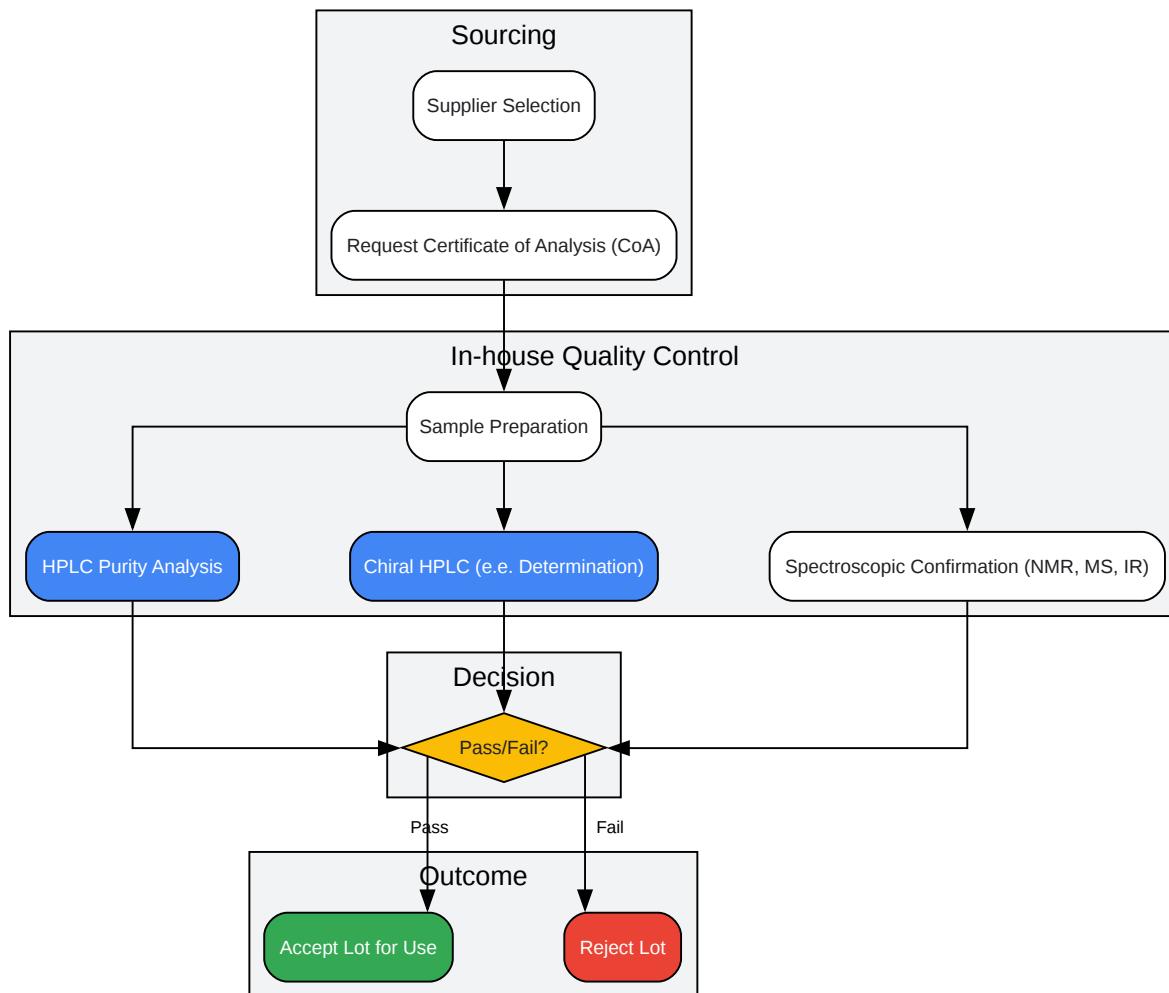
- Procedure:
 - Prepare a sample solution of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid** in the mobile phase.
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject the sample solution.
 - The enantiomeric excess is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks in the chromatogram. An e.e. of 100% indicates the absence of the (R)-enantiomer.[\[2\]](#)

Spectroscopic Analysis

Further characterization to confirm the chemical structure and identity is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific detailed protocols for this compound are not readily available in the public domain, general procedures would be followed. ChemicalBook indicates the availability of ^1H NMR, IR, and MS data for this compound.[\[3\]](#)

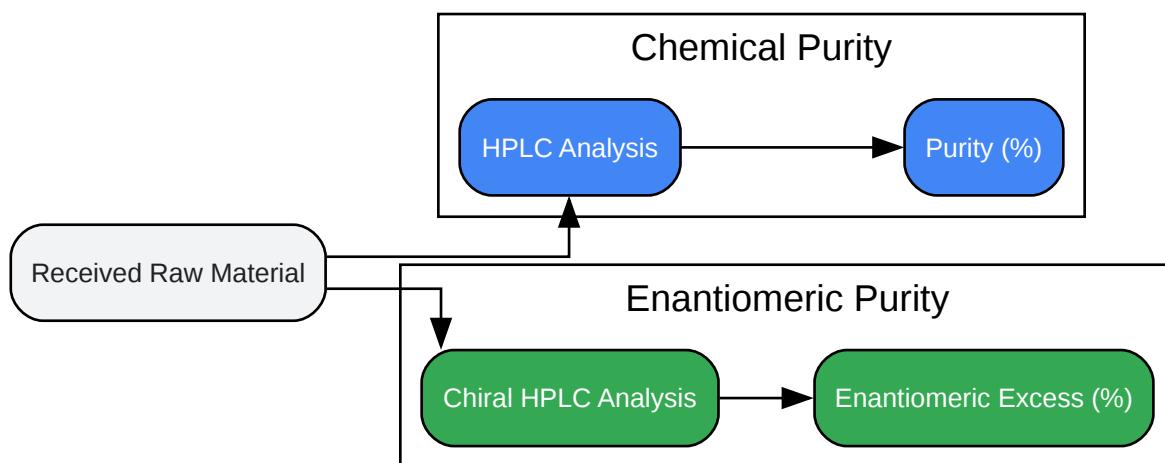
Experimental and Logical Workflow Diagrams

The following diagrams illustrate key processes related to the quality control and sourcing of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid**.



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Caption: Quality Control Workflow for **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid**.



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- To cite this document: BenchChem. [(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid suppliers and purity standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034575#s-4-benzyl-5-oxomorpholine-3-carboxylic-acid-suppliers-and-purity-standards>

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